N,S-Diacetylcysteinamide
Description
N,S-Diacetylcysteinamide is a cysteine-derived compound characterized by acetylation at both the amino (-NH₂) and thiol (-SH) groups of cysteine, forming a dual-protected derivative. This modification enhances its stability and alters its pharmacokinetic properties compared to unmodified cysteine or singly acetylated analogs.
Properties
CAS No. |
36914-44-0 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
O-[(2S)-2-acetamido-3-amino-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C7H12N2O3S/c1-4(10)9-6(7(8)11)3-12-5(2)13/h6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
InChI Key |
BQICYXXJILPEEV-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](COC(=S)C)C(=O)N |
Canonical SMILES |
CC(=O)NC(COC(=S)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,S-Diacetylcysteinamide typically involves the acetylation of cysteine. One common method starts with N-acetyl-L-cysteine, which is then reacted with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,S-Diacetylcysteinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, which are important in maintaining the redox balance within cells.
Reduction: The compound can be reduced back to its thiol form, which is crucial for its antioxidant properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
N,S-Diacetylcysteinamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a potent antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
Mechanism of Action
N,S-Diacetylcysteinamide exerts its effects primarily through its antioxidant properties. It increases the availability of glutathione, a critical antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis . The compound also directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N,S-Diacetylcysteinamide and analogous N-acetylated or S-substituted cysteine derivatives:
Key Structural and Functional Insights
Dual Acetylation vs. Comparative studies suggest that S-acetylation may enhance metabolic stability compared to S-alkyl/aryl derivatives (e.g., AAMA), which are prone to enzymatic hydrolysis .
Bioavailability and Therapeutic Potential: this compound’s lipophilicity is intermediate between NAC (polar) and NACA (more lipophilic due to the amide group). This balance may optimize tissue penetration without compromising solubility .
Synthetic Accessibility :
- This compound can be synthesized via coupling agents like EDC•HCl and catalysts like DMAP, analogous to methods used for S-(N-acetylcysteamine) derivatives .
- S-substituted analogs (e.g., AAMA, DHBMA) often require specialized reagents to introduce functional groups, increasing synthesis complexity .
Research Findings and Mechanistic Comparisons
Antioxidant Activity
- This compound demonstrates moderate free radical scavenging activity in vitro, though it is less potent than NAC or NACA due to thiol group masking. However, its slow hydrolysis in vivo may provide sustained antioxidant effects .
- NAC’s efficacy in glutathione replenishment is well-documented, whereas this compound’s role in redox signaling remains speculative .
Toxicological Relevance
- S-substituted compounds like CEMA and DHBMA are critical in occupational health for tracking exposure to toxicants like acrylonitrile and 1,3-butadiene . This compound lacks similar biomarker utility but may mitigate toxicity through indirect mechanisms .
Pharmacokinetic Profiles
- This compound exhibits a plasma half-life of ~2.5 hours in rodent models, surpassing NAC (~1 hour) but shorter than NACA (~4 hours) .
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